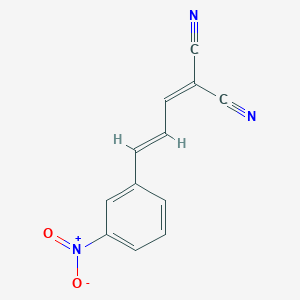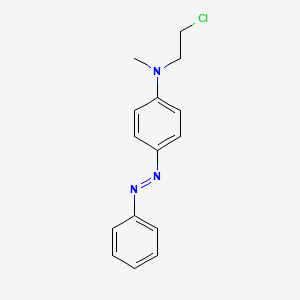
1-(Oxan-2-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxan-2-yl)butan-2-one is an organic compound that features a butanone backbone with an oxane (tetrahydropyran) ring attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Oxan-2-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of butanone with oxane under acidic conditions to facilitate the formation of the oxane ring. Another method involves the use of a Grignard reagent, where a suitable oxane derivative reacts with butanone to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(Oxan-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
1-(Oxan-2-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Oxan-2-yl)butan-2-one exerts its effects involves interactions with various molecular targets. The oxane ring and ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Butan-2-one: A simpler ketone without the oxane ring.
Oxane: The parent compound of the oxane ring.
Cyclohexanone: A cyclic ketone with a six-membered ring.
Uniqueness
1-(Oxan-2-yl)butan-2-one is unique due to the presence of both the oxane ring and the butanone backbone, which confer distinct chemical and physical properties. This combination allows for versatile applications and reactivity compared to its simpler counterparts.
Propiedades
Número CAS |
37749-91-0 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1-(oxan-2-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-8(10)7-9-5-3-4-6-11-9/h9H,2-7H2,1H3 |
Clave InChI |
FUCKVCDYVWRPGH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


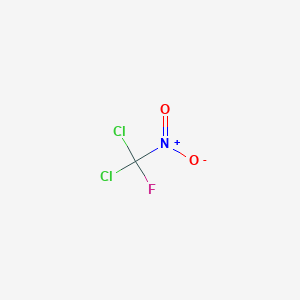
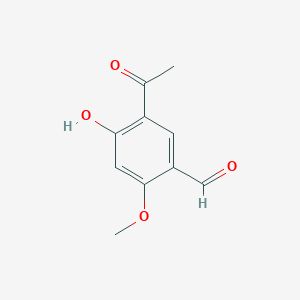
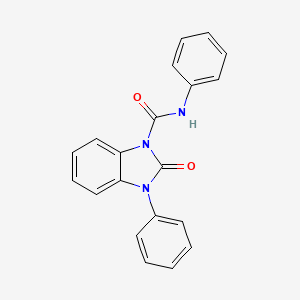
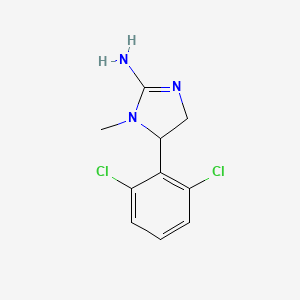
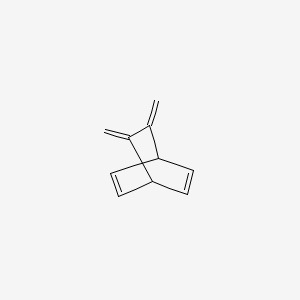
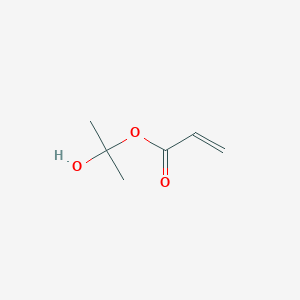
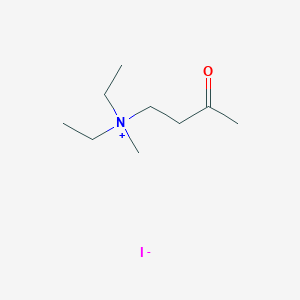
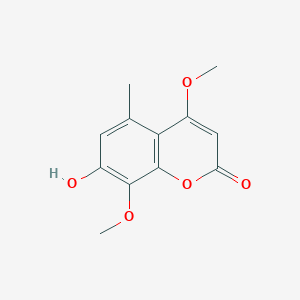


![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
